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molecular formula C8H14N4O2 B8679294 1-Butyl-5,6-diaminouracil

1-Butyl-5,6-diaminouracil

Cat. No. B8679294
M. Wt: 198.22 g/mol
InChI Key: OBWROQGNIMBKKV-UHFFFAOYSA-N
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Patent
US04804664

Procedure details

A solution of 36.6 g of 1-butyl-5,6-diamino-2,4-(1H,3H)-pyrimidinedione (X) in 100 ml of formic acid was refluxed for 2 hours. The hot solution was filtered and 30 ml of chloroform was added and ether was then added slowly. The received crystals were filtered off. Yield 42.9 g (not dried). (XI). The amide (XI) was refluxed in 100 ml of 2N NaOH for 2 hours and then neutralized with 5N HCl. The crystals were filtered off and washed with ethanol. Yield 28.4 g (74%) (XII), NMR. ##STR9##
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[C:10]([NH2:11])=[C:9]([NH2:12])[C:8](=[O:13])[NH:7][C:6]1=[O:14])[CH2:2][CH2:3][CH3:4].[CH:15](O)=O>>[CH2:1]([N:5]1[C:10]2[N:11]=[CH:15][NH:12][C:9]=2[C:8](=[O:13])[NH:7][C:6]1=[O:14])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
36.6 g
Type
reactant
Smiles
C(CCC)N1C(NC(C(=C1N)N)=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
ADDITION
Type
ADDITION
Details
30 ml of chloroform was added
ADDITION
Type
ADDITION
Details
ether was then added slowly
FILTRATION
Type
FILTRATION
Details
The received crystals were filtered off
CUSTOM
Type
CUSTOM
Details
Yield 42.9 g (not dried)
TEMPERATURE
Type
TEMPERATURE
Details
The amide (XI) was refluxed in 100 ml of 2N NaOH for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Name
Type
Smiles
C(CCC)N1C(NC(C=2NC=NC12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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